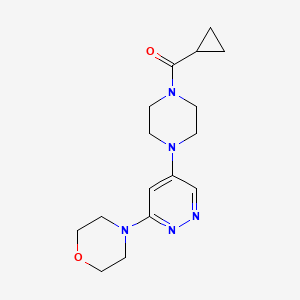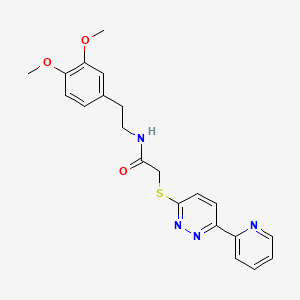
N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide is a compound that has gained attention in scientific research due to its potential in various fields.
Scientific Research Applications
Biological Activity and Potential Applications
N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide and its analogs have been a point of interest in scientific research due to their structural complexity and potential biological activity. Some compounds with similar structures have been synthesized and evaluated for potential carcinogenicity, showcasing their biological relevance. For instance, thiophene analogs of benzidine and 4-aminobiphenyl have been synthesized and evaluated in vitro, revealing that compounds like N-(5-phenylthiophen-2-yl)acetamide exhibit profiles consistent with potential carcinogenicity (Ashby et al., 1978).
Involvement in Organic Synthesis and Medicinal Applications
Further, the compound's structural relation to heterocyclic N-oxide molecules highlights its significance in organic synthesis and medicinal applications. Heterocyclic N-oxide derivatives, including those from pyridine and indazole, are known for their versatility as synthetic intermediates and their biological importance, being vital in areas like metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications (Li et al., 2019).
Importance in Chemosensing and Medicinal Chemistry
Additionally, the chemical structure's relation to pyridine derivatives emphasizes the importance of these compounds in medicinal chemistry and chemosensing applications. Pyridine derivatives have been reported to exhibit various biological activities such as antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, antiviral, and anticancer activities. Furthermore, they have high affinity for various ions and neutral species, making them effective chemosensors for different species detection (Abu-Taweel et al., 2022).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-27-18-8-6-15(13-19(18)28-2)10-12-23-20(26)14-29-21-9-7-17(24-25-21)16-5-3-4-11-22-16/h3-9,11,13H,10,12,14H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCDWFNIZOPDCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-(5-oxaspiro[3.5]nonan-8-ylmethyl)propanamide](/img/structure/B2380205.png)

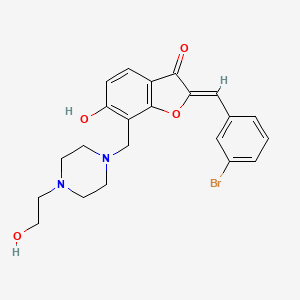
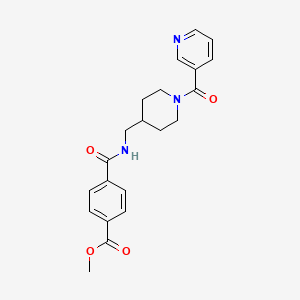
![N-(4-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2380209.png)


![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2380214.png)

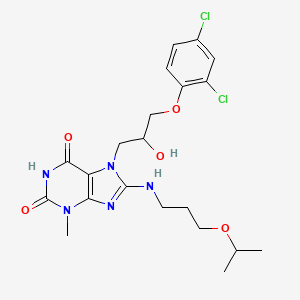
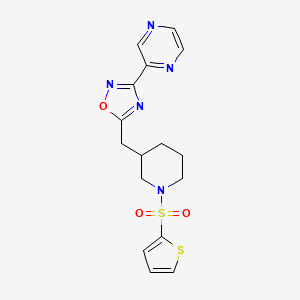

![Tert-butyl 4-[(3-ethoxycarbonyl-1-methylpyrazol-4-yl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]piperidine-1-carboxylate](/img/structure/B2380227.png)
